molecular formula C7H7NO3 B147356 2-Nitrobenzyl alcohol CAS No. 612-25-9

2-Nitrobenzyl alcohol

Cat. No. B147356
CAS RN: 612-25-9
M. Wt: 153.14 g/mol
InChI Key: BWRBVBFLFQKBPT-UHFFFAOYSA-N
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Description

2-Nitrobenzyl alcohol (NB) is a compound that has been extensively studied due to its photoreactive properties with amine selectivity. It has been reported to be an efficient photoreactive group with potential applications in drug discovery, chemical biology, and protein engineering .

Synthesis Analysis

The synthesis of quinolines from 2-nitrobenzyl alcohol has been achieved without the need for a transition-metal catalyst, using water as the solvent. This method involves an intramolecular redox process that generates a key intermediate leading to the formation of the desired quinoline products .

Molecular Structure Analysis

Upon irradiation, 2-nitrobenzyl alcohol undergoes a photochemical reaction to yield 2-nitroso benzaldehyde. The mechanism of this reaction has been studied using laser flash photolysis, time-resolved infrared spectroscopy, and ^18O-labeling experiments. The primary aci-nitro photoproducts react through two competing pathways, with the balance between them depending on the reaction medium .

Chemical Reactions Analysis

The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been investigated, revealing the formation of intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. These findings have led to a substantial revision of previously proposed reaction mechanisms for substrate release from 2-nitrobenzyl protecting groups .

Physical and Chemical Properties Analysis

2-Nitrobenzyl alcohol reacts with trifluoromethanesulfonic acid to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate through intermediate formation. This reaction showcases the compound's reactivity under specific conditions, which could be relevant for various synthetic applications . Additionally, the electrochemical properties of nitrobenzyl compounds, including 2-nitrobenzyl alcohol, have been studied, providing insights into their potential as bioreductive alkylating agents .

Scientific Research Applications

1. Photoaffinity Labeling and Crosslinking

2-Nitrobenzyl alcohol (NB) is used as a photoreactive group with amine selectivity. It has applications in photoaffinity labeling and crosslinking of biomolecules, demonstrating its potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

2. Photochemical Reaction Mechanisms

This compound's photochemical reaction mechanisms have been extensively studied. For instance, its irradiation in various solvents yields 2-nitroso derivatives, a reaction mechanism investigated using advanced techniques such as laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).

3. Synthesis of Quinolines

2-Nitrobenzyl alcohol is instrumental in the iron-catalyzed redox condensation process for synthesizing substituted quinolines. This method is environmentally friendly, producing carbon dioxide and water as the only side products (Wang et al., 2016).

4. Ultrasound-Assisted Lipase Catalysis

The compound has been used in ultrasound-assisted lipase catalysis to synthesize derivatives like 4-nitrobenzyl 2-chloroacetate. This method explores the efficiency of enzymatic synthesis under various conditions (Hui, 2012).

5. Electrospray Ionization Studies

It's been applied in studies involving electrospray ionization of noncovalent complexes, where its addition enhances the charging of complexes. This application is significant in mass spectrometry analyses (Sterling & Williams, 2009).

6. Liquid Chromatography Electron-Transfer Dissociation Tandem Mass Spectrometry

2-Nitrobenzyl alcohol has been used to increase the average charge state of protonated gas-phase molecular ions in mass spectrometry, improving analytical results in proteomic studies (Kjeldsen et al., 2007).

7. Selective Oxidation Studies

Its role in selective oxidation processes is notable, especially in transforming it to derivatives like p-nitrobenzaldehyde using various catalysts and conditions (Rahman et al., 2008).

8. Photocatalytic Oxidation

2-Nitrobenzyl alcohol is used in photocatalytic oxidation experiments, for instance, converting benzyl alcohol derivatives into corresponding aldehydes under specific light conditions (Higashimoto et al., 2009).

9. Polymer and Materials Science

This compound is increasingly utilized in polymer and materials science, particularly in the creation of photolabile groups for polymers. These applications include developing photodegradable hydrogels and functionalization for thin film patterning (Zhao et al., 2012).

10. Near-Infrared Light-Triggered Micelles

In biomedical research, 2-nitrobenzyl alcohol derivatives have been used in developing near-infrared light-triggered micelles for controlled drug release in deep tissue, illustrating its potential in advanced drug delivery systems (Cao et al., 2013).

11. Direct Synthesis Methods

Methods for the direct synthesis of structures like hydroxyalkyl-containing azoxybenzenes have been developed using 2-nitrobenzyl alcohol (Spesivaya et al., 2022).

Safety And Hazards

2-Nitrobenzyl alcohol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Nitrobenzyl alcohol has great potential in drug discovery, chemical biology, and protein engineering due to its efficiency as a photoreactive group . It is expected to find more applications in these fields in the future.

properties

IUPAC Name

(2-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2
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InChI Key

BWRBVBFLFQKBPT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CO)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID40210101
Record name 2-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Cream powder; [Alfa Aesar MSDS]
Record name 2-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 2-Nitrobenzyl alcohol
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Product Name

2-Nitrobenzyl alcohol

CAS RN

612-25-9
Record name 2-Nitrobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a suspension of compound 62 (70 mg, 0.18 mmol) in H2O (10 mL) was added 10% aq. KOH solution (0.5 mL). The reaction mixture was heated under reflux for 24 h. The reaction solution was cooled to r. t., and adjusted to pH 7 with 1 M HCl, then concentrated to half volume. The solution was kept at 0° C. for 2 h, and filtered. The crude precipitate was purified by silica gel column (elute hexane/EtOAc:1/1) to afford 63 (27 mg, 50%) as white solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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